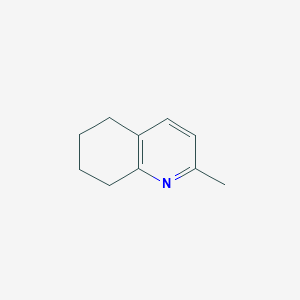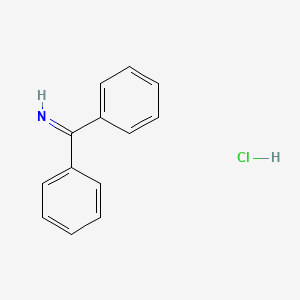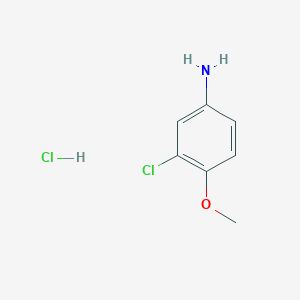
3-Chloro-4-methoxyaniline hydrochloride
説明
3-Chloro-4-methoxyaniline hydrochloride, also known as 3-chloro-4-methylaniline hydrochloride, is an aniline derivative that is widely used in the synthesis of pharmaceuticals and other compounds. It is a white crystalline solid that is soluble in water and organic solvents. 3-Chloro-4-methoxyaniline hydrochloride is an important intermediate in the synthesis of a variety of drugs and other compounds, and is used in a variety of laboratory experiments.
科学的研究の応用
Environmental Science: Photocatalyzed Degradation of Pesticide Derivatives
Summary of the Application
3-Chloro-4-methoxyaniline is an aniline metabolite of the pesticide derivative chlorpropham . It has been studied for its degradation in aqueous suspensions of titanium dioxide (TiO2) under UV light . This process is of interest in the field of environmental science as it could potentially be used to remove this pollutant from water sources .
Methods of Application and Experimental Procedures
The degradation kinetics were studied under different conditions such as types of TiO2 powders, reaction pH, catalyst loading, substrate, and H2O2 concentrations . The photocatalyst Degussa P25 showed better photocatalytic activity for the degradation of the compound . Higher degradation rates were observed at lower and higher pH values, i.e., 3.15 and 9.15, respectively . The optimal substrate concentration and catalyst loading for the degradation was found to be 0.6 mM with 1.5 g L−1 .
Results or Outcomes
The photocatalyzed degradation of 3-chloro-4-methoxyaniline was successful under the conditions tested . Addition of hydrogen peroxide as an electron acceptor in addition to oxygen greatly enhanced the degradation rate of the compound . A probable pathway for the decomposition of compound 1 is proposed .
Organic Synthesis: Building Block for Complex Molecules
Summary of the Application
3-Chloro-4-methoxyaniline hydrochloride is often used as a building block in organic synthesis . This means it can be used to construct more complex organic molecules, which could have a wide range of applications in various fields .
Methods of Application and Experimental Procedures
The specific methods of application would depend on the particular reactions and compounds involved. Typically, this compound might be used in reactions such as nucleophilic substitutions or condensations to form new bonds and create more complex structures .
Results or Outcomes
The outcomes of these reactions would vary widely depending on the specific reactions and conditions used. However, the use of 3-Chloro-4-methoxyaniline hydrochloride as a building block can enable the synthesis of a wide variety of complex organic compounds .
特性
IUPAC Name |
3-chloro-4-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSHFWKKSPJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979379 | |
| Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxyaniline hydrochloride | |
CAS RN |
6329-90-4 | |
| Record name | Benzenamine, 3-chloro-4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6329-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6329-90-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


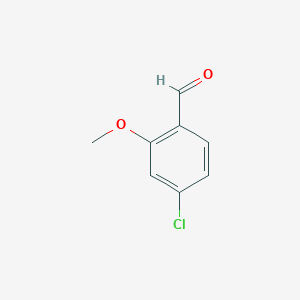
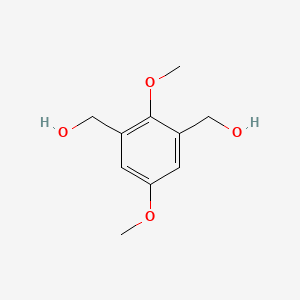
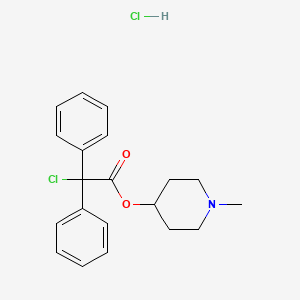
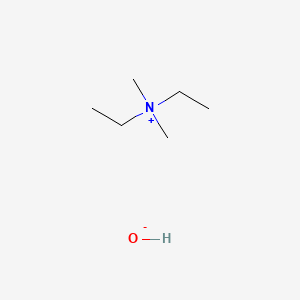
![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)
![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)

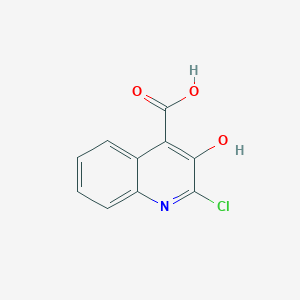
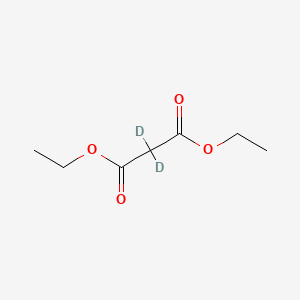
![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)
